![molecular formula C20H18N2O2S B2425898 2-(4-Ethoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione CAS No. 866842-91-3](/img/structure/B2425898.png)

2-(4-Ethoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

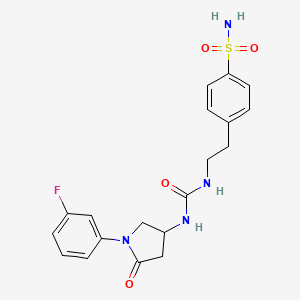

“2-(4-Ethoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione” is a type of pyrimidine-thione, a class of compounds known for their antitumor activities . Pyrimidine-thiones are synthesized via the conversion of the C=O group into the C=S functional group-based tricyclic pyrimidinone systems .

Synthesis Analysis

The synthesis of pyrimidine-thiones involves the use of Lawesson’s reagent and phosphorus pentasulfide as thionation agents . The process involves a one-pot reaction strategy and the formation of thiones via C=O group conversion into the C=S functional group-based tricyclic pyrimidinone systems .

Molecular Structure Analysis

The molecular structure of pyrimidine-thiones is elucidated by 1H-NMR, 13C-NMR, and HRMS analysis . Computational tools are often used to investigate the molecular and electronic behavior of these compounds . The molecular electrostatic surface potential (MEP) is studied to predict the highly electronic sites around the compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrimidine-thiones include Knoevenagel condensation, Michael addition, and intramolecular cyclocondensation . The pyran ring closure is a major part of most studies .

Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine-thiones can be determined using various spectroscopic methods, including IR, NMR, and UV-Vis . Some molecular properties such as ionization energy, electron affinity, energy gap, hardness, electronegativity, electrophilicity index, static dipole moment, and average linear polarizability can be computed .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The compound has been investigated for its anticancer potential. Specifically, two derivatives—3-ethyl-2-hydrazineyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one and 3-ethyl-2-(2-glucozylidenehydrazineyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one —showed potent anticancer activity against human cancer cell lines (HepG-2 and MCF-7) .

Antioxidant Properties

Among the pyrimidine-2(1H)-thione derivatives, the compound exhibited excellent antioxidant activity at low concentrations. This property is crucial for combating oxidative stress and preventing cellular damage .

Antiviral Potential

Thienopyrimidine nucleosides, including this compound, have been regarded as antiviral agents. Their activity against viral infections makes them valuable candidates for further research and drug development .

Molecular Docking Studies

In silico molecular docking studies positioned this compound in the active site of the epidermal growth factor receptor (EGFR). Such studies provide insights into potential interactions and mechanisms, which can guide further experimental investigations .

Triazole Ring Pharmacophore

The compound contains a triazole ring, which is a fundamental part of various medications. Triazole-containing compounds exhibit high affinity due to their dipole character and hydrogen bonding. They are found in drugs used for diverse purposes, including anticancer therapy .

Hydrazone Group Activities

Hydrazones with an azomethine (–NHN=CH–) group exhibit widespread biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor effects. The presence of this group in the compound contributes to its pharmacological properties .

Zukünftige Richtungen

The future directions in the research of pyrimidine-thiones could involve further exploration of their antitumor activities and the development of more efficient synthesis methods . There is also a need to improve the drug development process, given that most medical drugs used in cancer chemotherapy fail to produce satisfactory outcomes due to poor selectivity, efficiency, or various side effects .

Eigenschaften

IUPAC Name |

2-(4-ethoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2S/c1-3-23-15-9-7-13(8-10-15)18-21-19-16(20(25)22-18)11-14-6-4-5-12(2)17(14)24-19/h4-10H,3,11H2,1-2H3,(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVYOCACNNUYTNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=C(C=CC=C4C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Ethoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-Cyano-3,3-dimethylpiperidin-1-yl)-2-oxoethyl]-3-methoxybenzamide](/img/structure/B2425817.png)

![5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2H-tetrazole](/img/structure/B2425820.png)

![1-(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(4-methoxyphenyl)urea](/img/structure/B2425821.png)

![1-(3,4-Dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2425822.png)

![[5-(2-Methoxyphenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B2425825.png)

![1-(Azepan-1-yl)-2-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]ethanone](/img/structure/B2425827.png)

![1-(2-hydroxyethyl)-4-((naphthalen-1-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2425828.png)

![Ethyl 4-(2-((4-oxo-3-(3-(piperidin-1-yl)propyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2425830.png)

![N-benzo[g][1,3]benzothiazol-2-yl-4-methylsulfanylbenzamide](/img/structure/B2425835.png)